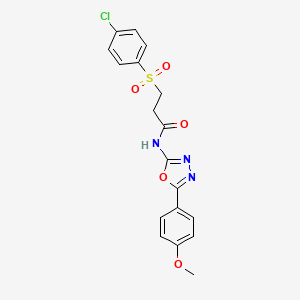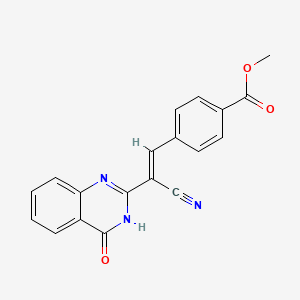
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide, also known as MPN or MRT67307, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. MPN is a selective inhibitor of the p38 MAP kinase pathway, which plays a crucial role in inflammation, cell differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide involves the inhibition of the p38 MAP kinase pathway, which is a signaling pathway that regulates various cellular processes, including inflammation, cell differentiation, and apoptosis. N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide binds to the ATP-binding site of p38 MAP kinase, preventing its activation and downstream signaling. This leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and an increase in the production of anti-inflammatory cytokines, such as IL-10. N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide also inhibits the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the promotion of cell death in cancer cells. N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has been shown to reduce the severity of inflammatory diseases, such as rheumatoid arthritis and sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide is its selectivity for the p38 MAP kinase pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. This makes N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide a valuable tool for studying the role of the p38 MAP kinase pathway in various cellular processes. However, one limitation of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide, including the development of more potent and selective inhibitors of the p38 MAP kinase pathway, the investigation of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide's potential as a therapeutic agent for neurodegenerative diseases, and the exploration of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide's effects on other signaling pathways. In addition, the development of new formulations of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide that improve its solubility and stability could enhance its effectiveness in vivo. Overall, N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has the potential to be a valuable tool for studying the role of the p38 MAP kinase pathway in various cellular processes and a promising therapeutic agent for a range of diseases.
Synthesemethoden
The synthesis of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 4-(2-oxopyrrolidin-1-yl)aniline with 3-methylbenzoyl chloride in the presence of a base catalyst to form the intermediate product. This is followed by a second reaction with 1-naphthylamine to produce the final product, N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide. The synthesis of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has been described in several publications, and the procedure has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has been extensively studied in various scientific fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the p38 MAP kinase pathway. This pathway is often overactivated in cancer cells, leading to increased cell survival and resistance to chemotherapy. N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to reduce inflammation and oxidative stress. In addition, N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases, such as rheumatoid arthritis and sepsis.
Eigenschaften
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-14-17(11-12-20(15)24-13-5-10-21(24)25)23-22(26)19-9-4-7-16-6-2-3-8-18(16)19/h2-4,6-9,11-12,14H,5,10,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPMISJMSBZYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

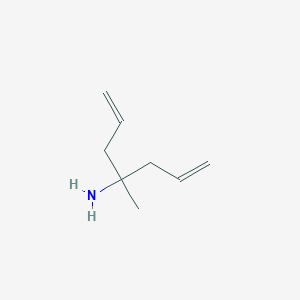


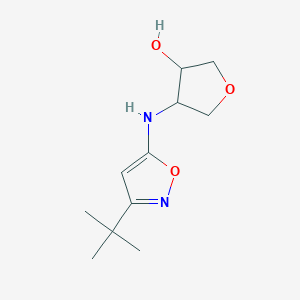

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2950226.png)
![1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2950227.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2950228.png)
![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2950229.png)

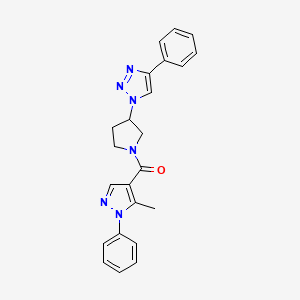
![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2950234.png)
